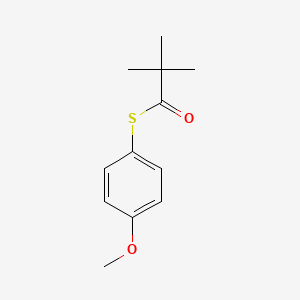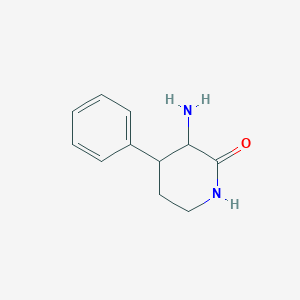![molecular formula C12H34O5Si4 B14284493 1,1,1,3,5,5,5-Heptamethyl-3-[2-(trimethoxysilyl)ethyl]trisiloxane CAS No. 162921-60-0](/img/structure/B14284493.png)
1,1,1,3,5,5,5-Heptamethyl-3-[2-(trimethoxysilyl)ethyl]trisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,5,5,5-Heptamethyl-3-[2-(trimethoxysilyl)ethyl]trisiloxane is a siloxane compound with the molecular formula C12H34O5Si4. It is known for its unique structure, which includes a trisiloxane backbone with heptamethyl and trimethoxysilyl groups. This compound is widely used in various industrial and scientific applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,5,5,5-Heptamethyl-3-[2-(trimethoxysilyl)ethyl]trisiloxane typically involves the reaction of heptamethyltrisiloxane with trimethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Heptamethyltrisiloxane+Trimethoxysilane→this compound
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,5,5,5-Heptamethyl-3-[2-(trimethoxysilyl)ethyl]trisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the trimethoxysilyl group to other functional groups.
Substitution: The trimethoxysilyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions include silanol derivatives, reduced siloxanes, and substituted siloxanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,1,3,5,5,5-Heptamethyl-3-[2-(trimethoxysilyl)ethyl]trisiloxane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organosilicon compounds.
Biology: The compound is employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is used in drug delivery systems to improve the solubility and bioavailability of pharmaceuticals.
Industry: The compound is utilized in the production of coatings, adhesives, and sealants due to its excellent hydrophobic properties.
Mechanism of Action
The mechanism of action of 1,1,1,3,5,5,5-Heptamethyl-3-[2-(trimethoxysilyl)ethyl]trisiloxane involves its interaction with various molecular targets. The trimethoxysilyl group can undergo hydrolysis to form silanol groups, which can further react with other molecules to form stable siloxane bonds. This reactivity is crucial for its applications in surface modification and cross-linking processes.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1,3,5,5,5-Heptamethyltrisiloxane
- 3-Octyl-1,1,1,3,5,5,5-heptamethyltrisiloxane
- Hexamethyldisiloxane
Uniqueness
Compared to similar compounds, 1,1,1,3,5,5,5-Heptamethyl-3-[2-(trimethoxysilyl)ethyl]trisiloxane is unique due to the presence of the trimethoxysilyl group, which imparts additional reactivity and functionality. This makes it particularly valuable in applications requiring surface modification and enhanced chemical stability.
Properties
CAS No. |
162921-60-0 |
|---|---|
Molecular Formula |
C12H34O5Si4 |
Molecular Weight |
370.74 g/mol |
IUPAC Name |
trimethoxy-[2-[methyl-bis(trimethylsilyloxy)silyl]ethyl]silane |
InChI |
InChI=1S/C12H34O5Si4/c1-13-21(14-2,15-3)12-11-20(10,16-18(4,5)6)17-19(7,8)9/h11-12H2,1-10H3 |
InChI Key |
ZRYKAXRSTLNPRX-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


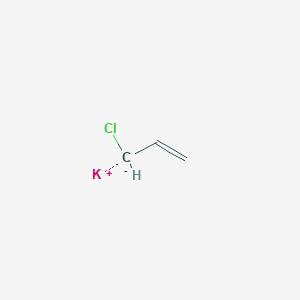
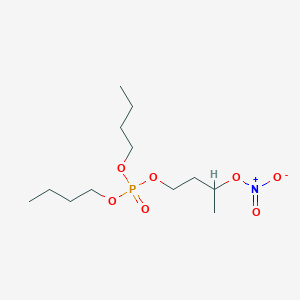
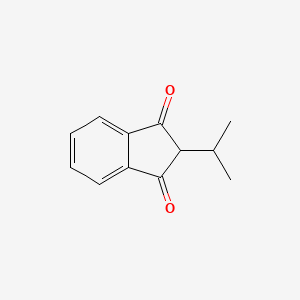

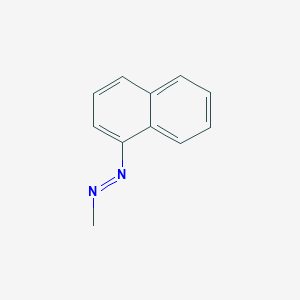
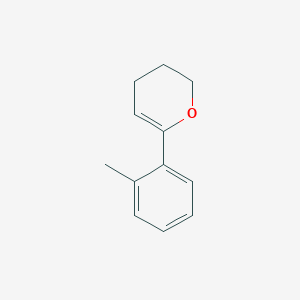
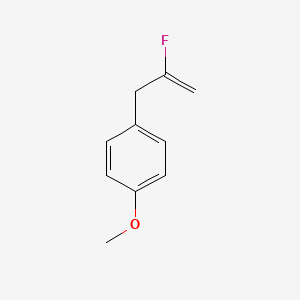

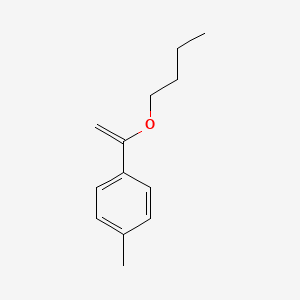
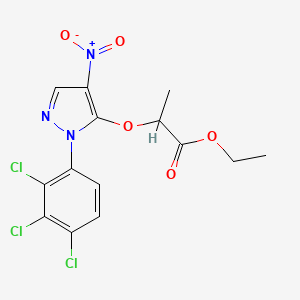

![1,2,3,4,5,6-Hexakis[2-(4-heptoxyphenyl)ethynyl]benzene](/img/structure/B14284478.png)
